molecular formula C12H18O B2543824 (2R)-2,3-Dimethyl-3-phenylbutan-1-ol CAS No. 2248209-47-2

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol

Cat. No.: B2543824
CAS No.: 2248209-47-2
M. Wt: 178.275
InChI Key: RBTXKPHFDVJVFN-JTQLQIEISA-N
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Description

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol is a chiral, branched primary alcohol characterized by a phenyl group at the C3 position and methyl substituents at C2 and C3 (molecular formula: C₁₃H₂₀O; molecular weight: 192.30 g/mol). Its stereochemistry at the C2 position (R-configuration) distinguishes it from other diastereomers.

Properties

IUPAC Name

(2R)-2,3-dimethyl-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTXKPHFDVJVFN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2,3-Dimethyl-3-phenylbutan-2-one with a chiral borane complex can yield the desired alcohol with high enantiomeric purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes often use metal catalysts such as palladium or rhodium to achieve the reduction of the ketone precursor under controlled conditions. The choice of catalyst and reaction parameters is crucial to obtaining the desired enantiomer with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2R)-2,3-Dimethyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products:

Scientific Research Applications

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2,3-Dimethyl-3-phenylbutan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors that recognize its chiral structure. This interaction can influence various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed:

2,2-Dimethyl-3-(3-tolyl)propan-1-ol ()

2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol ()

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol ()

Comparative Analysis:

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol C₁₃H₂₀O 192.30 ~240–260 (est.) Lipophilic (organic solvents) Phenyl, primary alcohol
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 Not reported Moderate polarity Tolyl, primary alcohol
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 Miscible in polar solvents Unsaturated alcohol
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 Soluble in ethanol, ether Allylic alcohol
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol C₁₂H₁₈O₃S 242.33 Not reported Dichloromethane, methanol Sulfonyl, tertiary alcohol
Key Observations :
  • Aromatic Substituents : The phenyl group in the target compound contrasts with the 3-tolyl group in ’s compound. Tolyl’s methyl substitution may increase metabolic stability but reduce steric hindrance compared to phenyl .
  • Unsaturation : 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol () exhibit lower boiling points and higher reactivity due to allylic/unsaturated bonds, unlike the saturated target compound, which is likely more stable under oxidative conditions.
  • Functional Groups: The sulfonyl group in (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol () introduces polarity and hydrogen-bonding capacity, contrasting with the target compound’s nonpolar phenyl group. This difference likely directs the latter toward fragrance applications, while the sulfonyl analog is suited for pharmaceutical synthesis .

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